molecular formula C10H13BrMgO2 B13423012 Magnesium;2-ethoxyethoxybenzene;bromide

Magnesium;2-ethoxyethoxybenzene;bromide

Cat. No.: B13423012
M. Wt: 269.42 g/mol
InChI Key: NIJAZFWCWTXFRA-UHFFFAOYSA-M
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Description

Magnesium;2-ethoxyethoxybenzene;bromide is an organometallic compound that combines magnesium, bromide, and 2-ethoxyethoxybenzene. This compound is part of the Grignard reagents family, which are widely used in organic synthesis for forming carbon-carbon bonds. The presence of magnesium in the compound makes it highly reactive and useful in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Magnesium;2-ethoxyethoxybenzene;bromide typically involves the reaction of 2-ethoxyethoxybenzene with magnesium metal in the presence of an anhydrous ether solvent. This process is known as the Grignard reaction. The general reaction scheme is as follows:

2-ethoxyethoxybenzene+MgThis compound\text{2-ethoxyethoxybenzene} + \text{Mg} \rightarrow \text{this compound} 2-ethoxyethoxybenzene+Mg→this compound

The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction is typically initiated by adding a small amount of iodine or 1,2-dibromoethane to activate the magnesium .

Chemical Reactions Analysis

Types of Reactions

Magnesium;2-ethoxyethoxybenzene;bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds.

    Oxidation and Reduction: Participates in redox reactions, although less commonly.

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound include alcohols, hydrocarbons, and various substituted organic compounds.

Scientific Research Applications

Magnesium;2-ethoxyethoxybenzene;bromide is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and polymers.

    Biology: Employed in the preparation of biologically active compounds.

    Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of fine chemicals and materials

Mechanism of Action

The mechanism of action of Magnesium;2-ethoxyethoxybenzene;bromide involves the formation of a highly reactive nucleophilic carbon-magnesium bond. This bond allows the compound to attack electrophilic centers in other molecules, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved include carbonyl groups in aldehydes and ketones, leading to the formation of alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Magnesium;2-ethoxyethoxybenzene;bromide is unique due to the presence of the 2-ethoxyethoxybenzene group, which can impart different reactivity and selectivity compared to simpler Grignard reagents. This makes it valuable for specific synthetic applications where the unique properties of the 2-ethoxyethoxybenzene group are desired.

Properties

Molecular Formula

C10H13BrMgO2

Molecular Weight

269.42 g/mol

IUPAC Name

magnesium;2-ethoxyethoxybenzene;bromide

InChI

InChI=1S/C10H13O2.BrH.Mg/c1-2-11-8-9-12-10-6-4-3-5-7-10;;/h4-7H,2,8-9H2,1H3;1H;/q-1;;+2/p-1

InChI Key

NIJAZFWCWTXFRA-UHFFFAOYSA-M

Canonical SMILES

CCOCCOC1=CC=[C-]C=C1.[Mg+2].[Br-]

Origin of Product

United States

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